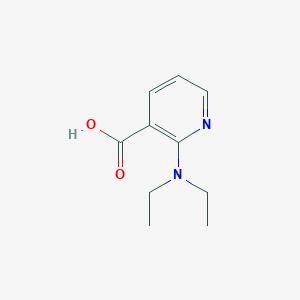

2-(二乙氨基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nicotinic acid derivatives has been reported in several studies. For instance, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives was reported . This operationally simple and green procedure was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Diethylamino)nicotinic acid are not mentioned in the search results, a study on the crystallization of a model compound, 2-phenylamino nicotinic acid (2PNA), from the amorphous state was found . The study suggests that 2PNA molecules mainly develop intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state .科学研究应用

脑部研究中的放射性示踪

2-(二乙氨基)烟酸在用氟-18标记(2-[18F])后,已被合成并用于研究区域性脑功能。该化合物显示在脑中快速积累,表明其在神经学研究和影像学研究中的潜在应用 (Knust, Müller‐Platz, & Schüller, 1982)。

在抗脂解作用中的作用

研究已经确定了被烟酸激活的特定受体(PUMA-G 和 HM74),它们在抗脂解作用中发挥作用。这种激活导致 cAMP 水平降低,从而影响脂质代谢 (Tunaru 等人,2003)。

合成方法

使用微波辅助技术,已经取得了 2-(二乙氨基)烟酸的衍生物 2-氨基烟酸的合成进展。这种方法提供了高效的生产,这可能有利于化学和药物开发领域的各种应用 (Quevedo, Bavetsias, & McDonald, 2009)。

识别高亲和力和低亲和力受体

研究已经确定了特定的 G 蛋白偶联受体 HM74 和 HM74A,它们对烟酸显示出不同的亲和力。这一发现有助于理解烟酸作用的分子机制,并可能有助于开发治疗血脂异常的更有效的药物 (Wise 等人,2003)。

烟酸的工业生产

已经对生产烟酸(维生素 PP 的一种成分,对人类和动物至关重要)的生态方法进行了研究。找到更可持续的生产方法对于满足绿色化学标准和减少环境影响至关重要 (Lisicki, Nowak, & Orlińska, 2022)。

超越脂质调节的治疗潜力

烟酸受体 GPR109A 在免疫细胞中表达,在动脉粥样硬化和其他炎性疾病的进展中起作用。这表明其在治疗多发性硬化症或牛皮癣方面的潜在应用,超出了其在脂质调节中的传统作用 (Lukasova 等人,2011)。

未来方向

The future directions for research on nicotinic acid derivatives are promising. For instance, a study reported the synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs . Another study highlighted the potential of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids in developing new weapons against plant diseases .

作用机制

Target of Action

2-(Diethylamino)nicotinic acid is a derivative of niacin, also known as vitamin B3 or nicotinic acid . Niacin acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids .

Mode of Action

Niacin exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .

Biochemical Pathways

The biochemical pathways affected by 2-(Diethylamino)nicotinic acid are likely to be similar to those of niacin. In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . Niacin and its derivatives act as precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

The T max is 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

It is a potent lipid-modifying agent with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action environment of 2-(Diethylamino)nicotinic acid is likely to be similar to that of niacin. Niacin is a water-soluble vitamin that exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . The environment can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

2-(diethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHPSUKLWQYINO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)nicotinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1325027.png)

![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)

![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)